molecular formula C22H25N5O2 B6936606 N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide

Cat. No.: B6936606
M. Wt: 391.5 g/mol
InChI Key: AQLZSUGYHAYWDD-UHFFFAOYSA-N
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Description

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazepane ring, a pyrazole ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Properties

IUPAC Name

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c28-22(20-9-4-10-21(25-20)27-13-5-11-24-27)23-15-19-17-26(12-6-14-29-19)16-18-7-2-1-3-8-18/h1-5,7-11,13,19H,6,12,14-17H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLZSUGYHAYWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(OC1)CNC(=O)C2=NC(=CC=C2)N3C=CC=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through the cyclization of an appropriate amino alcohol with a benzyl halide under basic conditions.

    Pyrazole Ring Formation: The pyrazole ring is often introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of the Rings: The oxazepane and pyrazole rings are then coupled with a pyridine carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]but-2-ynamide
  • N-[(4-Benzyl-1,4-oxazepan-2-yl)methyl]-1,4,5,6-tetrahydro-2-pyrimidinamine hydrobromide

Uniqueness

Compared to similar compounds, N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

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